molecular formula C26H47NO3 B12677563 (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine CAS No. 94109-10-1

(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine

Cat. No.: B12677563
CAS No.: 94109-10-1
M. Wt: 421.7 g/mol
InChI Key: DIZJYGAQZVSKEJ-KTKRTIGZSA-N
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Description

(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is a chemical compound with the molecular formula C20H37NO3 It is known for its unique structure, which includes a cyclohexyl group and a long-chain unsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine typically involves the reaction of cyclohexylamine with oleic acid, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadecenyl chain can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted amides

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid component may interact with cell membranes, influencing cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine involves its interaction with specific molecular targets. The cyclohexyl group and the long-chain fatty acid may interact with proteins and enzymes, modulating their activity. The glycine moiety can also participate in biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine
  • (Z)-N-(1-oxo-9-octadecenyl)glycine
  • N-Oleoylglycine

Uniqueness

(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial applications.

Properties

CAS No.

94109-10-1

Molecular Formula

C26H47NO3

Molecular Weight

421.7 g/mol

IUPAC Name

2-[cyclohexyl-[(Z)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C26H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27(23-26(29)30)24-20-17-16-18-21-24/h9-10,24H,2-8,11-23H2,1H3,(H,29,30)/b10-9-

InChI Key

DIZJYGAQZVSKEJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)O)C1CCCCC1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CC(=O)O)C1CCCCC1

Origin of Product

United States

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